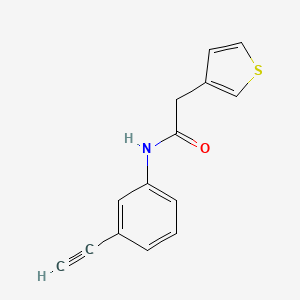![molecular formula C14H15NO B7508150 1-[(3,5-Dimethylphenyl)methyl]pyridin-2-one](/img/structure/B7508150.png)
1-[(3,5-Dimethylphenyl)methyl]pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3,5-Dimethylphenyl)methyl]pyridin-2-one is an organic compound with the molecular formula C15H15NO. It is also known as DMPO or 5,5-dimethyl-1-pyrroline N-oxide. DMPO is a stable free radical that is widely used in scientific research as a spin trapping agent for the detection of reactive oxygen and nitrogen species.
Scientific Research Applications
DMPO is widely used in scientific research as a spin trapping agent for the detection of reactive oxygen and nitrogen species. It is used in a variety of fields, including biochemistry, pharmacology, and environmental science. DMPO is used to study oxidative stress, which is an imbalance between the production of reactive oxygen species and the antioxidant defense system. DMPO is also used to study the mechanism of action of drugs and to evaluate the efficacy of antioxidants.
Mechanism of Action
DMPO works by trapping free radicals and forming stable adducts that can be detected by electron paramagnetic resonance spectroscopy (EPR). DMPO reacts with a variety of free radicals, including superoxide, hydroxyl, and nitric oxide radicals. The reaction between DMPO and free radicals results in the formation of stable DMPO adducts, which can be detected by EPR.
Biochemical and Physiological Effects:
DMPO has been shown to have antioxidant properties and to protect against oxidative stress. It has also been shown to have anti-inflammatory properties and to inhibit the production of pro-inflammatory cytokines. DMPO has been shown to protect against ischemia-reperfusion injury, which is a common cause of tissue damage in a variety of diseases. DMPO has also been shown to have neuroprotective effects and to protect against neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
DMPO is a stable free radical that is easy to handle and store. It is also relatively inexpensive compared to other spin trapping agents. DMPO can be used in a variety of experimental systems, including in vitro and in vivo models. However, DMPO has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are many future directions for the use of DMPO in scientific research. One area of interest is the use of DMPO to study the role of oxidative stress in disease pathogenesis. DMPO can also be used to evaluate the efficacy of antioxidants in preventing oxidative damage. Another area of interest is the use of DMPO in the development of new drugs for the treatment of diseases associated with oxidative stress. DMPO can also be used in the development of new diagnostic tools for the detection of oxidative stress in vivo. Finally, DMPO can be used in the study of the role of reactive oxygen and nitrogen species in aging and age-related diseases.
Synthesis Methods
DMPO can be synthesized by the reaction of 3,5-dimethylbenzyl chloride with sodium ethoxide in ethanol, followed by the reaction of the resulting product with hydroxylamine hydrochloride in ethanol. The final product is obtained by recrystallization from ethanol.
properties
IUPAC Name |
1-[(3,5-dimethylphenyl)methyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-11-7-12(2)9-13(8-11)10-15-6-4-3-5-14(15)16/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XREHFKKSWVXJMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CN2C=CC=CC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-(2-Methylprop-2-enyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B7508112.png)

![1-[(4-Methylsulfanylphenyl)methyl]imidazole](/img/structure/B7508120.png)




